3-(10H-Phenothiazin-10-yl)propanoic acid
Overview
Description
3-(10H-Phenothiazin-10-yl)propanoic acid is a derivative of phenothiazine, a compound that has been extensively studied for its various biological activities. The phenothiazine nucleus is known to be a crucial pharmacophore in the development of neuroleptic agents, as demonstrated by the synthesis of a novel class of long-acting neuroleptic agents that include a phenyl-4-piperidinylmethanone moiety linked to the phenothiazine structure .
Synthesis Analysis
The synthesis of derivatives of 3-(10H-Phenothiazin-10-yl)propanoic acid has been explored in several studies. For instance, a multienzymatic procedure was developed to synthesize highly enantiomerically enriched (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates . Additionally, a series of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one compounds were synthesized by condensation of different chlorides of 3-(10H-phenothiazin-10-yl)propionic acid with 2-substituted phenothiazines, which were then evaluated for antimicrobial activity .
Molecular Structure Analysis
The molecular structure of phenothiazine-10-propionic acid has been determined through X-ray diffraction, revealing that the molecule is folded along the S-N axis with a dihedral angle of 136.5°. The C-S-C angle is 98.5(7)°, and the average C-S bond length is 1.77(2)Å. These structural features, including the shortening of the C-S bond and the small value of the C-S-C angle, are characteristic of the phenothiazine class and are thought to be due to sulfur d orbital participation in ring bonding .
Chemical Reactions Analysis
The chemical reactivity of phenothiazine derivatives has been investigated, particularly in the context of synthesizing electroactive materials. For example, 3-(10-Alkyl-10H-phenothiazin-3-yl)-2-propenals and their corresponding 3,3'-bispropenals were prepared and then condensed with hydrazines to form mono- and dihydrazones, which act as effective hole transporting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenothiazine derivatives have been studied through various analytical techniques. The thermal, optical, electrochemical, and photophysical properties of newly synthesized organic electroactive derivatives of phenothiazine have been investigated, highlighting their potential in electronic applications . Additionally, the conformational behavior, vibrational wave numbers, and molecular orbital analysis of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine, a related compound, have been studied using density functional quantum chemical calculations, providing insights into the stability and electronic properties of these molecules .
Scientific Research Applications
Enzyme-Catalyzed Synthesis
Researchers developed a multi-enzymatic procedure for the efficient synthesis of enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids using derivatives of 3-(10H-Phenothiazin-10-yl)propanoic acid (Brem et al., 2010).
Photocatalytic Hydrogen Production
A study reported the design and synthesis of organic sensitizers derived from 3-(10H-Phenothiazin-10-yl)propanoic acid and their application in photocatalytic hydrogen production (Tiwari et al., 2015).
Antibacterial and Antifungal Activity
Compounds synthesized using 3-(10H-Phenothiazin-10-yl)propanoic acid framework showed significant antimicrobial activity, demonstrating its potential in developing new antimicrobial agents (Bansode et al., 2009).
Dye-Sensitized Solar Cells
Phenothiazine derivatives, including those based on 3-(10H-Phenothiazin-10-yl)propanoic acid, were found effective as sensitizers in dye-sensitized solar cells, indicating its potential in renewable energy applications (Wu et al., 2010).
Synthesis of Heterocyclic Compounds
New heterocyclic compounds synthesized using 3-(10H-Phenothiazin-10-yl)propanoic acid derivatives showed promising antimicrobial activity, highlighting its potential in pharmaceutical applications (Sharma et al., 2012).
Electroactive Hydrazones
Studies on synthesizing electroactive hydrazones from 3-(10H-Phenothiazin-10-yl)propanoic acid showed potential applications in organic electronic devices (Bieliauskas et al., 2012).
Fluorescence Properties
Derivatives of 3-(10H-Phenothiazin-10-yl)propanoic acid displayed daylight fluorescence with large Stokes shifts, suggesting its use in fluorescent materials and sensors (Gaina et al., 2012).
Safety And Hazards
The safety information for 3-(10H-Phenothiazin-10-yl)propanoic acid includes several hazard statements: H302, H315, H319, H335, H411 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P391, P403+P233, P405, P501 .
properties
IUPAC Name |
3-phenothiazin-10-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-15(18)9-10-16-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTAONUWHQBAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326237 | |
Record name | 3-(10H-Phenothiazin-10-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(10H-Phenothiazin-10-yl)propanoic acid | |
CAS RN |
362-03-8 | |
Record name | Phenothiazine-10-propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Phenothiazin-10-yl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 362-03-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525721 | |
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Record name | 3-(10H-Phenothiazin-10-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(phenothiazin-10-yl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 362-03-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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